

Pennsylvania Green: Application Notes and Protocols for Tracking Cellular Processes

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Compound of Interest

Compound Name: *Pennsylvania Green*

Cat. No.: *B2929153*

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Introduction

Pennsylvania Green is a synthetic, green-emitting fluorophore designed for robust performance in tracking dynamic cellular processes. As a hybrid of Oregon Green and Tokyo Green, it combines the advantageous properties of being more hydrophobic, photostable, and less sensitive to pH than its predecessors like fluorescein.^{[1][2]} Its unique characteristics make it an exceptional tool for live-cell imaging, flow cytometry, and the development of targeted molecular probes.

A key feature of **Pennsylvania Green** is its low acid dissociation constant (pKa) of approximately 4.8.^{[1][3]} This allows the dye to maintain strong fluorescence even in acidic intracellular compartments, such as early and recycling endosomes, where other green fluorophores might be quenched.^{[1][3]} This property is particularly valuable for studying endocytic pathways and other processes involving acidic organelles. Furthermore, its increased hydrophobicity facilitates better cell permeability compared to more polar dyes like Oregon Green.

This document provides detailed application notes and protocols for the use of **Pennsylvania Green** in various cell-based assays.

Physicochemical and Spectral Properties

The spectral characteristics of **Pennsylvania Green** make it highly compatible with standard fluorescence microscopy and flow cytometry instrumentation, particularly those equipped with a 488 nm argon-ion laser.^[1]

Property	Value	Reference
Excitation Maximum (λ_{ex})	~494 nm	[1]
Emission Maximum (λ_{em})	~514 nm	[1]
Molar Extinction Coefficient (ϵ) at pH 7.4	~82,000 M ⁻¹ cm ⁻¹	[1]
Fluorescence Quantum Yield (Φ) at pH 9.0	0.91	[1]
Fluorescence Quantum Yield (Φ) at pH 5.0	0.68	
pKa	~4.8	[1][3]
Photostability ($t_{1/2}$)	~49 minutes	

Applications

Pennsylvania Green is a versatile fluorophore suitable for a range of applications in cellular biology.

Live-Cell Imaging of Endocytosis and Intracellular Trafficking

Due to its low pKa, **Pennsylvania Green** is an excellent choice for tracking molecules through the endocytic pathway. When conjugated to a ligand that binds to a cell surface receptor, the fluorescence of the conjugate can be followed from the plasma membrane into early endosomes (pH ~6.5) and recycling endosomes (pH ~6.0-6.5) without significant loss of signal.

Flow Cytometry

The bright fluorescence and excitation spectrum of **Pennsylvania Green** make it well-suited for flow cytometry. Cells labeled with **Pennsylvania Green** conjugates can be readily detected and

quantified using the 488 nm laser and standard FITC filter sets found in most flow cytometers.

Development of "Turn-On" Biosensors

The photostable **Pennsylvania Green** scaffold has been successfully utilized to create "turn-on" fluorescent probes. A notable example is the AlDeSense probe, designed to detect the activity of aldehyde dehydrogenase 1A1 (ALDH1A1), a marker for cancer stem cells.^{[2][4]}

Experimental Protocols

Protocol 1: Live-Cell Imaging of Endocytosis

This protocol describes a general method for tracking the internalization of a **Pennsylvania Green**-labeled ligand in cultured mammalian cells using confocal microscopy.

Materials:

- Mammalian cells cultured on glass-bottom dishes or chamber slides
- **Pennsylvania Green**-conjugated ligand of interest (e.g., transferrin, EGF)
- Live-cell imaging medium (e.g., phenol red-free DMEM/F12 with HEPES)
- Confocal microscope with a 488 nm laser and environmental chamber

Procedure:

- Cell Preparation: Plate cells on imaging-quality dishes and allow them to adhere and reach 60-80% confluency.
- Starvation (Optional): If studying receptor-mediated endocytosis, you may need to serum-starve the cells for 2-4 hours to reduce the presence of endogenous ligands.
- Labeling:
 - Prepare a working solution of the **Pennsylvania Green**-conjugated ligand in pre-warmed live-cell imaging medium. The optimal concentration should be determined empirically but a starting range of 10-100 nM is recommended.

- Wash the cells once with pre-warmed imaging medium.
- Add the labeling solution to the cells and incubate at 37°C in a CO₂ incubator. Incubation time will vary depending on the biological process being studied (e.g., 5-30 minutes for initial internalization).
- Washing:
 - To visualize only internalized ligand, wash the cells 2-3 times with pre-warmed imaging medium to remove unbound and surface-bound ligand.
- Imaging:
 - Place the dish on the confocal microscope stage within the environmental chamber maintained at 37°C and 5% CO₂.
 - Excite the **Pennsylvania Green** conjugate using the 488 nm laser line.
 - Collect the emission between 500 nm and 550 nm.
 - Acquire images over time to track the movement of the fluorescently labeled ligand through the endocytic pathway.

Confocal Microscopy Settings (General Guidance):

- Laser Line: 488 nm
- Laser Power: Use the lowest laser power that provides a good signal-to-noise ratio to minimize phototoxicity.
- Pinhole: Set to 1 Airy Unit for optimal confocality.
- Detector Gain: Adjust to avoid saturation of the brightest structures.
- Scan Speed: A moderate scan speed is recommended to balance image quality and acquisition time for live-cell imaging.

Protocol 2: Flow Cytometry Analysis of Labeled Cells

This protocol provides a general procedure for quantifying the uptake of a **Pennsylvania Green**-conjugated molecule by flow cytometry.

Materials:

- Cells in suspension
- **Pennsylvania Green**-conjugated molecule of interest
- FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
- Flow cytometer with a 488 nm laser

Procedure:

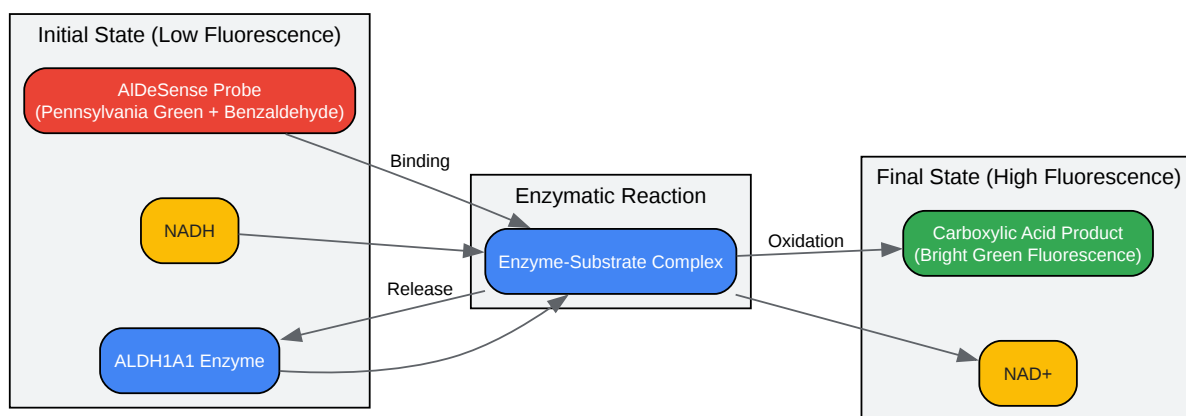
- Cell Preparation: Harvest cells and prepare a single-cell suspension at a concentration of 1×10^6 cells/mL in ice-cold FACS buffer.
- Labeling:
 - Add the **Pennsylvania Green**-conjugated molecule to the cell suspension at a pre-determined optimal concentration.
 - Incubate the cells on ice or at 37°C, depending on the experimental goal (on ice for surface binding, at 37°C for internalization). Incubation times will vary.
- Washing:
 - After incubation, wash the cells 2-3 times with 1-2 mL of ice-cold FACS buffer to remove unbound conjugate. Centrifuge at 300 x g for 5 minutes between washes.
- Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS buffer.
- Analysis:
 - Analyze the cells on a flow cytometer using the 488 nm laser for excitation.

- Collect the emission signal in the FITC or equivalent green channel (typically around 530/30 nm).
- Use an unstained cell sample as a negative control to set the gates.

Visualizations

Signaling Pathway Diagram: Mechanism of ALDeSense Probe

The ALDeSense probe is a "turn-on" fluorescent sensor for aldehyde dehydrogenase 1A1 (ALDH1A1) activity, built upon the **Pennsylvania Green** scaffold.[2][4] Its mechanism of action is based on a donor-photoinduced electron transfer (d-PeT) quenching mechanism.

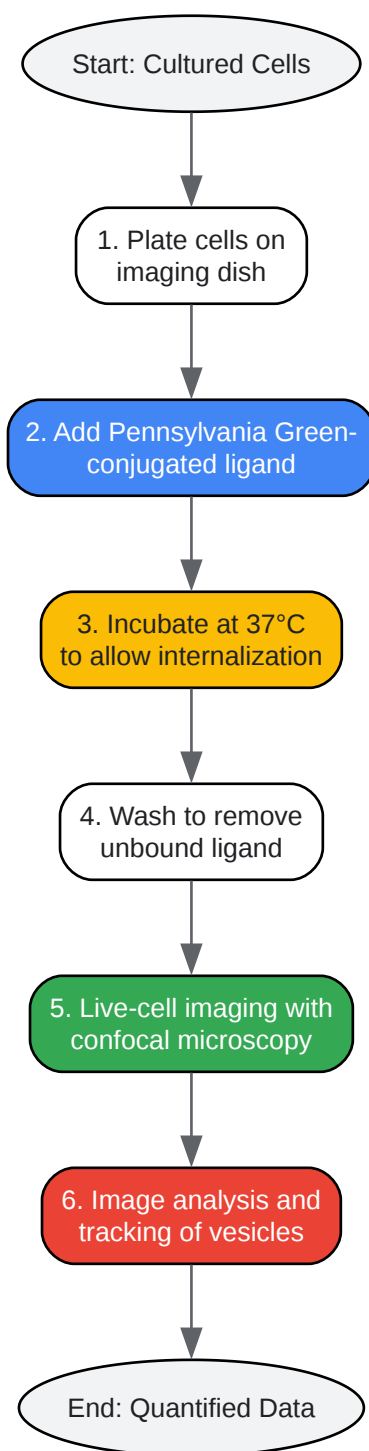


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Caption: Mechanism of the ALDeSense probe for detecting ALDH1A1 activity.

Experimental Workflow: Live-Cell Imaging of Endocytosis

This diagram outlines the key steps in a typical live-cell imaging experiment to track the endocytosis of a **Pennsylvania Green**-labeled ligand.



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Caption: Workflow for a live-cell endocytosis tracking experiment.

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